Cas no 2229048-01-3 (1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine)

1-(4-Chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorocyclopropyl moiety and a chloro-difluorophenyl group, offers enhanced metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of multiple fluorine atoms may improve binding affinity and selectivity in target interactions. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its sterically constrained geometry and electronic properties. Careful handling is advised due to its reactive functional groups. Suitable for controlled laboratory use under appropriate safety protocols.
1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine structure
2229048-01-3 structure
Product Name:1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine
CAS No:2229048-01-3
MF:C10H8ClF4N
MW:253.62383556366
CID:5967245
PubChem ID:165665929
Update Time:2025-11-05

1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine
    • EN300-1960397
    • 2229048-01-3
    • [1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropyl]methanamine
    • Inchi: 1S/C10H8ClF4N/c11-6-2-7(12)5(1-8(6)13)9(4-16)3-10(9,14)15/h1-2H,3-4,16H2
    • InChI Key: IENURUADRGSJDM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1F)C1(CN)CC1(F)F)F

Computed Properties

  • Exact Mass: 253.0281396g/mol
  • Monoisotopic Mass: 253.0281396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(4-chloro-2,5-difluorophenyl)-2,2-difluorocyclopropylmethanamine

1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine: A Comprehensive Overview

1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine (CAS No. 2229048-01-3) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of cyclopropane-containing amines, which are known for their potential in drug discovery due to their ability to modulate various biological targets. The molecule's structure is characterized by a cyclopropane ring substituted with fluorine atoms and a phenyl group bearing chlorine and fluorine substituents, making it a promising candidate for therapeutic applications.

The synthesis of 1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine involves advanced organic chemistry techniques, including multi-step synthesis and precise control over regioselectivity and stereochemistry. Recent studies have highlighted the importance of fluorine substitution in enhancing the pharmacokinetic properties of molecules, such as improving bioavailability and metabolic stability. The presence of multiple fluorine atoms in this compound suggests that it may exhibit favorable pharmacokinetic profiles, making it suitable for oral administration or other routes of delivery.

One of the most intriguing aspects of this compound is its potential as a modulator of ion channels and receptors. Ion channels are critical for various physiological processes, including neuronal signaling, cardiovascular function, and immune responses. By targeting these channels, 1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine could potentially be developed into treatments for conditions such as epilepsy, chronic pain, or arrhythmias. Recent research has demonstrated that cyclopropane-containing compounds can interact with voltage-gated sodium channels with high affinity and selectivity, making them ideal candidates for drug development.

In addition to its ion channel modulation capabilities, this compound has shown promise in inhibiting enzymes involved in inflammatory pathways. For instance, studies have indicated that 1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This suggests that the compound could be explored as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The structural uniqueness of 1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine also makes it a valuable tool in chemical biology research. Its ability to form stable interactions with biological targets through hydrogen bonding and hydrophobic interactions has been extensively studied using computational modeling techniques such as molecular docking and dynamics simulations. These studies provide insights into the molecular mechanisms underlying its biological activity and guide further optimization efforts.

From an industrial perspective, the synthesis and characterization of 1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine require state-of-the-art facilities and expertise in synthetic organic chemistry. The use of fluorinated intermediates and catalytic processes ensures high yields and purity levels necessary for preclinical testing. Moreover, the scalability of the synthesis process is crucial for transitioning from laboratory-scale production to large-scale manufacturing if the compound advances to clinical trials.

Recent advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of 1-(4-Chloro-2,5-Difluorophenyl)-2,2-Difluorocyclopropylmethanamine at both structural and functional levels. These techniques provide critical information about the compound's stability under various conditions and its interaction with biological systems.

In conclusion,1-(4-Chloro-

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